Butantrone
Overview
Description
Butantrone: is a small molecule drug with the molecular formula C18H16O4 This compound is a fourth-generation hydroxyanthrone, designed to be less irritating and less staining compared to its predecessors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butantrone can be synthesized through the acylation of 1,8-dihydroxy-9(10H)-anthracenone with butyric anhydride. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Butantrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxyanthrones.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyanthrones.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
Butantrone has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of hydroxyanthrones and their derivatives.
Medicine: Primarily used in the treatment of psoriasis.
Industry: Utilized in the formulation of topical treatments for skin conditions.
Mechanism of Action
Butantrone exerts its effects through several mechanisms:
Generation of Reactive Oxygen Species (ROS): this compound generates hydroxyl radicals via the Fenton reaction or an iron-catalyzed Haber-Weiss reaction.
Antioxidant Properties: this compound can also act as an antioxidant, inhibiting lipid peroxidation and protecting cellular membranes.
Inhibition of Keratinocyte Proliferation: this compound inhibits the proliferation of keratinocytes, which is beneficial in the treatment of psoriasis.
Comparison with Similar Compounds
Dithranol (Anthralin): A second-generation hydroxyanthrone used in the treatment of psoriasis.
10-Isobutyryl Dithranol: Another acyl analogue of dithranol with similar therapeutic effects but different toxicity profiles.
10-Valeryl Dithranol: Similar to butantrone but with a different acyl group, leading to variations in efficacy and side effects.
Uniqueness of this compound: this compound is unique due to its reduced irritancy and staining properties compared to other hydroxyanthrones. It also exhibits a balanced profile of antioxidant and pro-oxidant activities, making it effective in the treatment of psoriasis while minimizing side effects .
Properties
CAS No. |
75464-11-8 |
---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
10-butanoyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C18H16O4/c1-2-5-12(19)15-10-6-3-8-13(20)16(10)18(22)17-11(15)7-4-9-14(17)21/h3-4,6-9,15,20-21H,2,5H2,1H3 |
InChI Key |
AHZXFRRDQXXPJD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Canonical SMILES |
CCCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
75464-11-8 | |
Synonyms |
10-butyryl dithranol butantrone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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